![molecular formula C5H6N2O B101933 3-Methoxypyridazine CAS No. 19064-65-4](/img/structure/B101933.png)
3-Methoxypyridazine
Overview
Description
3-Methoxypyridazine is a chemical compound with the molecular formula C5H6N2O . It has a molecular weight of 110.12 g/mol . The compound is a clear liquid and can range in color from colorless to reddish-yellow to brown .
Synthesis Analysis
The synthesis of pyridazine derivatives, including 3-Methoxypyridazine, has been realized starting from 1,3-diketones involving a Diaza–Wittig reaction as a key step . A convenient strategy was elaborated to access versatile pyridazine derivatives allowing the variation of substituents at position 6 of the heterocyclic ring . Methoxylation of 3,4,6-trichloropyridazine with sodium methoxide was investigated in detail . Dimethoxylation of 1 afforded 6-chloro-3,4-dimethoxypyridazine and a molecular complex which is composed of 5 and 3-chloro-4,6-dimethoxypyridazine in a ratio of 1:1 .Molecular Structure Analysis
The molecular geometry and vibrational frequencies of 3-chloro-6-methoxypyridazine in the ground state were calculated using the DFT/B3LYP/6-31G (d),6-311G (d,p) level . The recorded FT-IR and FT-Raman spectral measurements favor the calculated structural parameters which are further supported by spectral simulation .Chemical Reactions Analysis
Methoxylation of 3,4,6-trichloropyridazine with sodium methoxide was investigated in detail . Dimethoxylation of 1 afforded 6-chloro-3,4-dimethoxypyridazine and a molecular complex which is composed of 5 and 3-chloro-4,6-dimethoxypyridazine in a ratio of 1:1 .Physical And Chemical Properties Analysis
3-Methoxypyridazine has a molecular weight of 110.11 g/mol . It has a computed XLogP3 value of 0.1, indicating its lipophilicity . It has 0 hydrogen bond donors and 3 hydrogen bond acceptors . The compound has 1 rotatable bond . Its exact mass and monoisotopic mass are 110.048012819 g/mol . The topological polar surface area of the compound is 35 Ų . It has 8 heavy atoms . The compound is a clear liquid and can range in color from colorless to reddish-yellow to brown .Scientific Research Applications
Chemical Industry
3-Methoxypyridazine is a chemical compound used in the chemical industry . It is produced by Tokyo Chemical Industry Co., Ltd . It is sensitive to air and heat .
Analytical Chemistry
Various analytical charts can be searched on each product detail page and Product Document Search . This suggests that 3-Methoxypyridazine may be used in analytical chemistry for the analysis and identification of other compounds .
Synthesis of Other Compounds
3-Methoxypyridazine may be used in the synthesis of other compounds . For example, 3-Chloro-6-methoxypyridazine, a derivative of 3-Methoxypyridazine, undergoes regioselective metallation using various lithium alkylamides, temperatures and solvents (THF and ether) . It was lithiated using lithium 2,2,6,6-tetramethylpiperidide during the synthesis of minaprine .
Pharmaceutical Industry
The compound 3-Chloro-6-methoxypyridazine, which can be synthesized from 3-Methoxypyridazine, is used in the synthesis of minaprine , a drug used for its antidepressant and anxiolytic properties .
Safety And Hazards
properties
IUPAC Name |
3-methoxypyridazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O/c1-8-5-3-2-4-6-7-5/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASFHDLDAWYTMJS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60303423 | |
Record name | 3-methoxypyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60303423 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methoxypyridazine | |
CAS RN |
19064-65-4 | |
Record name | 3-Methoxypyridazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19064-65-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-methoxypyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60303423 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Methoxypyridazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes the 3-methoxypyridazine molecule particularly susceptible to electrophilic substitution reactions?
A1: The presence of the methoxy group (-OCH3) at the 3-position of the pyridazine ring significantly influences the molecule's reactivity. This electron-donating group increases electron density in the pyridazine ring, particularly at the ortho and para positions relative to the methoxy substituent. This enhanced electron density makes these positions more attractive to electrophiles, facilitating electrophilic substitution reactions. [, , ]
Q2: Can you provide an example of a common electrophilic substitution reaction involving 3-methoxypyridazine?
A2: Nitration is a prime example of an electrophilic substitution reaction readily undergone by 3-methoxypyridazine. Studies show that nitration of 3-methoxypyridazine 1-oxide with nitric acid yields a mixture of 3-methoxy-4-nitropyridazine 1-oxide and 3-methoxy-4,6-dinitropyridazine 1-oxide. This reaction highlights the activating effect of the methoxy group and the N-oxide, directing the incoming nitro group to the ortho and para positions. [, ]
Q3: Beyond nitration, are there other reactions where the reactivity of 3-methoxypyridazine is exploited?
A3: Yes, the reactivity of 3-methoxypyridazine extends to other transformations. For instance, it can undergo palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. In these reactions, the methoxy group can serve as a directing group for the metalation step, enabling the introduction of aryl or heteroaryl substituents onto the pyridazine ring. This synthetic strategy allows for the preparation of diversely functionalized pyridazine derivatives, which are valuable building blocks for pharmaceuticals and agrochemicals. [, ]
Q4: What is the significance of the N-oxide functionality in derivatives like 3-methoxypyridazine 1-oxide?
A4: The N-oxide group in 3-methoxypyridazine 1-oxide introduces interesting reactivity. Research has demonstrated that this group can be strategically employed to facilitate nucleophilic displacement reactions. For example, treatment of 4,6-dinitro-3-methoxypyridazine 1-oxide with various nucleophiles can lead to the displacement of either the nitro group, the methoxy group, or even the chloro substituent, depending on the reaction conditions and the nucleophile used. This versatility makes such N-oxides useful intermediates in organic synthesis. []
Q5: Have any studies investigated the photochemical reactivity of 3-methoxypyridazine?
A5: Yes, researchers have explored the photochemistry of 3-methoxypyridazine. Notably, irradiation of 3-methoxypyridazine in methanol containing hydrochloric acid resulted in the formation of 4-methylated and 4,6-dimethylated products. This photo-induced methylation highlights another facet of 3-methoxypyridazine's reactivity and its potential in photochemical transformations. []
Q6: Can 3-methoxypyridazine be used to synthesize other heterocyclic systems?
A6: Absolutely. One illustrative example is the conversion of 4-amino-6-chloro-3-methoxypyridazine to 5-amino-6-methoxypyridazin-3(2H)-one by reacting it with potassium acetate in acetic acid at elevated temperatures. This reaction demonstrates the potential of 3-methoxypyridazine derivatives as precursors for the synthesis of other valuable heterocyclic compounds like pyridazinones. []
Q7: What analytical techniques are commonly used to characterize 3-methoxypyridazine and its derivatives?
A7: Various spectroscopic methods are essential for characterizing 3-methoxypyridazine and its derivatives. Nuclear magnetic resonance (NMR) spectroscopy, particularly proton (1H) and carbon-13 (13C) NMR, is routinely used to elucidate the structures of these compounds. Infrared (IR) spectroscopy provides valuable information about the functional groups present. Additionally, mass spectrometry (MS) is employed to determine molecular weight and fragmentation patterns, aiding in structural confirmation. [, ]
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